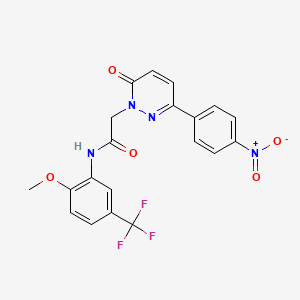
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15F3N4O5 and its molecular weight is 448.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H15F3N4O, with a molecular weight of 448.4 g/mol. The structure features a trifluoromethyl group, a methoxy group, and a nitrophenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F3N4O |
| Molecular Weight | 448.4 g/mol |
| CAS Number | 922907-51-5 |
Biological Activity Overview
Research has indicated that compounds with similar structural features may exhibit various biological activities, including:
- MAO-B Inhibition : Some studies have shown that related compounds can act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. For instance, structural modifications can significantly enhance MAO-B inhibitory activity, suggesting that the trifluoromethyl and methoxy groups may play crucial roles in binding affinity and enzyme inhibition .
- Anticonvulsant Activity : The presence of the pyridazine ring in similar compounds has been linked to anticonvulsant properties. Research indicates that derivatives of pyridazine can protect against seizures in animal models, which may also extend to our compound through structural analogies .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes (e.g., MAO-B), leading to competitive inhibition. This interaction is often characterized by structure-activity relationship (SAR) studies that identify key substituents affecting potency .
- Neuroprotective Effects : By inhibiting MAO-B, the compound could potentially reduce oxidative stress and neuroinflammation, contributing to neuroprotection in models of neurodegeneration.
- Anticonvulsant Mechanism : Similar compounds have shown effectiveness in modulating neurotransmitter systems involved in seizure activity, possibly through GABAergic pathways .
Case Studies and Research Findings
Several studies have explored the biological activities related to this class of compounds:
- A study on MAO-B inhibitors demonstrated that modifications at the para position of phenyl rings significantly enhanced inhibitory potency, with some compounds achieving IC50 values as low as 0.0051 µM . This suggests that our compound may possess similar or enhanced efficacy due to its unique substituents.
- Research on related pyridazine derivatives indicated promising anticonvulsant effects in animal models, highlighting the importance of structural features like trifluoromethyl substitutions for enhancing pharmacological profiles .
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O5/c1-32-17-8-4-13(20(21,22)23)10-16(17)24-18(28)11-26-19(29)9-7-15(25-26)12-2-5-14(6-3-12)27(30)31/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYECBQHMJRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














